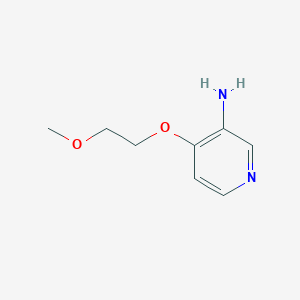

4-(2-Methoxyethoxy)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)pyridin-3-amine |

InChI |

InChI=1S/C8H12N2O2/c1-11-4-5-12-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3 |

InChI Key |

HAVONUPOUCLHNE-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyethoxy Pyridin 3 Amine and Its Structural Analogs

Strategies for Constructing the Pyridine (B92270) Core with Ether and Amine Functionalities

The de novo synthesis of the pyridine ring is a fundamental aspect of accessing complex pyridine derivatives. acsgcipr.org Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the requirement for specific electron-withdrawing groups. whiterose.ac.uk Modern approaches, including those utilizing halogenated precursors and multicomponent reactions, offer greater flexibility and access to a wider range of substitution patterns. whiterose.ac.uknih.gov

Approaches Utilizing Halogenated Pyridine Precursors

Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org They serve as versatile precursors for introducing various functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions. acs.org

One common strategy involves the use of 2-halopyridine-N-oxides as precursors. researchgate.net For instance, the synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones can be achieved from a common precursor, 2-chloro-4-nitropyridine-N-oxide. researchgate.netvanderbilt.edu This precursor allows for the sequential substitution of the nitro group with an alkoxy group, followed by the conversion of the chloro group to a thione. researchgate.netvanderbilt.edu The N-oxide functionality can be readily removed in the final steps.

Another approach involves the direct halogenation of pyridines. youtube.com However, due to the electron-deficient nature of the pyridine ring, electrophilic halogenation often requires harsh conditions, such as high temperatures and the use of strong acids or catalysts. youtube.comyoutube.com Selective halogenation at specific positions can be challenging, though methods for 3-selective and 2-selective halogenation have been developed. nih.gov For example, designed heterocyclic phosphines can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a method for late-stage halogenation. nih.govacs.org

Table 1: Examples of Halogenated Pyridine Precursors and their Applications

| Precursor | Application | Reference |

| 2,6-dichloro-3-nitropyridine | Synthesis of 2-amino-3-nitro-6-chloropyridine | google.com |

| 2-Chloro-4-nitropyridine-N-oxide | Synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones | researchgate.netvanderbilt.edu |

| 3,4,5-trichloropyridazine | Preparation of dichloropyridazine amine compounds | google.com |

| 2-Halopyridines | General precursors for nucleophilic substitution | google.com |

Application of Multicomponent and Cyclization Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of highly substituted pyridines in a single step, offering high atom economy and procedural simplicity. whiterose.ac.uktandfonline.comthieme-connect.com These reactions often involve the condensation of simple, readily available starting materials to construct the pyridine ring with multiple functional groups simultaneously. rsc.orgrsc.org

One notable MCR is the three-component synthesis of polysubstituted pyridines from 2-azadienes, which are generated in situ via a catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction. whiterose.ac.uk Another example involves the one-pot condensation of aldehydes, malononitrile, and a thiol in the presence of a catalyst to produce 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. tandfonline.com Nanoparticle catalysts have also been employed to facilitate MCRs for pyridine synthesis under environmentally friendly conditions. rsc.orgrsc.org

Cyclization reactions of open-chain precursors are also a viable strategy for constructing the pyridine ring. google.com For example, 2-aminopyridine (B139424) derivatives can be prepared by the cyclization of an open-chain nitrile precursor with a nitrogen-containing compound. google.com Additionally, a domino reaction involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for the rapid one-pot synthesis of polysubstituted pyridines. organic-chemistry.org

Introduction of the 2-Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy group onto the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through etherification reactions or by designing precursors that already contain this moiety.

Etherification Reactions and Alkylation Strategies

Etherification of a hydroxypyridine precursor is a common method for introducing the 2-methoxyethoxy group. This generally involves the reaction of a hydroxypyridine with a suitable 2-methoxyethoxy halide, such as 1-bromo-2-methoxyethane, in the presence of a base. The direct alkylation of pyridones can also be employed, where treatment with an alkyl halide in the presence of a base like potassium carbonate leads to O-alkylated pyridine derivatives. nih.gov

While direct Friedel-Crafts type alkylations on the pyridine ring are generally not feasible due to its electron-deficient nature, alkylation can be achieved through other means. youtube.com These include the reaction of metalated pyridines with alkylating agents or radical alkylation. youtube.com For instance, 4-hydroxypyridine (B47283) derivatives can be synthesized from lithiated methoxyallene, nitriles, and carboxylic acids. researchgate.net

It's important to note that the direct alkylation of pyrimidinones (B12756618) can sometimes lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate and alkylating agent. acs.org

Precursor Design for Targeted Methoxyethoxy Integration

Functionalization of the Amine Group

The amine group on the pyridine ring can be introduced either during the ring formation or by functional group transformation of a pre-existing substituent. Once in place, this amine group can be further functionalized if necessary.

Aminopyridines are important compounds with various biological activities and are used in the synthesis of pharmaceuticals. researchgate.netrsc.orgosha.gov The synthesis of aminopyridines can be achieved through several methods. One common route is the reduction of a corresponding nitropyridine. For example, 2,3-diamino-6-methoxypyridine (B1587572) can be prepared by the reduction of 2-amino-6-methoxy-3-nitropyridine. google.com This reduction can be carried out using various reducing agents, including catalytic hydrogenation or metals like zinc, iron, or tin(II) chloride in acid. libretexts.org

Another approach is the Chichibabin reaction, which involves the direct amination of pyridines with sodium amide. google.com The Hofmann rearrangement of nicotinamide (B372718) in the presence of an alkaline hypobromite (B1234621) solution is another classic method for preparing 3-aminopyridine (B143674). orgsyn.org

The functionalization of the amine group itself can involve various reactions. For example, the free amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce further diversity into the molecule. nih.gov

Amination Reactions and Derivatization via Nucleophilic Substitution

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like 4-(2-Methoxyethoxy)pyridin-3-amine. Nucleophilic Aromatic Substitution (SNAr) is a primary strategy, leveraging the electron-deficient nature of the pyridine ring. youtube.com The electronegativity of the ring nitrogen makes the C2 and C4 positions particularly susceptible to nucleophilic attack. youtube.comyoutube.com

Direct amination can be challenging and often results in low yields or requires harsh conditions. A common approach involves the substitution of a good leaving group, such as a halogen, at the 4-position of the pyridine ring. For instance, a 4-chloropyridine (B1293800) derivative can react with an amine nucleophile. youtube.com The reactivity of the pyridine ring towards nucleophiles can be further enhanced by N-oxidation or by forming pyridinium (B92312) salts, which increases the ring's electron deficiency. youtube.comwikipedia.org

Another powerful method involves the conversion of a pyridine into a phosphonium (B103445) salt, which then reacts with an aminating agent like sodium azide. This process is highly regioselective for the 4-position. nih.gov The resulting iminophosphorane can be hydrolyzed to furnish the primary amine. nih.gov

Reductive amination is another versatile technique, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. libretexts.orgpressbooks.pub For example, N-substituted 3-amino-4-halopyridines can be synthesized via a deprotection/alkylation protocol, which has been shown to be high-yielding for a variety of carbonyl substrates without the need for chromatography. acs.org

The table below summarizes various nucleophilic substitution approaches for pyridine amination.

Table 1: Nucleophilic Substitution Strategies for Pyridine Amination

| Method | Substrate Example | Reagents | Product Type | Key Features | Citations |

|---|---|---|---|---|---|

| SNAr | 4-Halopyridine | Amine (e.g., NH3, R-NH2) | 4-Aminopyridine (B3432731) | Requires a good leaving group at C4. youtube.com | youtube.com |

| Chichibabin Reaction | Pyridine | Sodium amide (NaNH2) | 2-Aminopyridine | Direct amination, typically at C2. wikipedia.orgyoutube.com | wikipedia.orgyoutube.com |

| Phosphonium Salt Amination | Pyridine | 1. Ph3P, CCl4 2. NaN3, then H2O | 4-Aminopyridine | Highly regioselective for the C4 position. nih.gov | nih.gov | | Reductive Amination | 3-Amino-4-halopyridine + Carbonyl | TFA, TMSOTf, Et3SiH | N-Substituted 3-amino-4-halopyridine | High yields and purity without chromatography. acs.org | acs.org | | Via Pyridine N-Oxide | Pyridine N-Oxide | Acylating agent, then nucleophile | Substituted Pyridine | Activates the ring for substitution. youtube.com | youtube.com |

Rearrangement Reactions Involving Amine Formation

Rearrangement reactions offer alternative pathways to substituted pyridines, often by transforming other heterocyclic systems or by rearranging substituents on the pyridine ring itself. These methods can provide access to substitution patterns that are difficult to achieve through direct functionalization.

One notable example is the Ciamician-Dennstedt rearrangement . This reaction involves the ring expansion of a pyrrole (B145914) with a dihalocarbene (generated from a haloform and a strong base) to yield a 3-halopyridine. wikipedia.orgyoutube.com While this provides a route to a functionalized pyridine core, subsequent steps would be required to introduce the specific alkoxy and amine groups.

Another relevant transformation is the Boekelheide reaction , which involves the rearrangement of pyridine N-oxides. youtube.com Treatment of a pyridine N-oxide with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), can lead to rearranged products. youtube.com This can be used to functionalize the pyridine ring, including the introduction of groups that can be converted to amines.

N-aminopyridinium salts can also undergo rearrangements. For instance, they have been used in semipinacol rearrangements to synthesize β-amino cyclic ketones. nih.gov These salts are typically synthesized by the N-amination of pyridine derivatives using electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (B1172632) (MSH). nih.gov

The table below outlines key rearrangement reactions applicable to pyridine synthesis.

Table 2: Rearrangement Reactions in Pyridine Synthesis

| Reaction Name | Starting Material | Reagents | Product Type | Description | Citations |

|---|---|---|---|---|---|

| Ciamician-Dennstedt Rearrangement | Pyrrole | Haloform (e.g., CHCl3), Strong Base (e.g., KOH) | 3-Halopyridine | Ring expansion of pyrrole to form a pyridine ring. wikipedia.orgyoutube.com | wikipedia.orgyoutube.com |

| Boekelheide Reaction | Pyridine N-Oxide | Acylating Agent (e.g., TFAA) | Rearranged Substituted Pyridine | Rearrangement of substituents on the pyridine ring via the N-oxide. youtube.com | youtube.com |

| Hofmann Rearrangement | Nicotinamide (Pyridine-3-carboxamide) | Alkaline Hypobromite Solution | 3-Aminopyridine | Conversion of a carboxamide to a primary amine with one fewer carbon atom. | orgsyn.org |

| Semipinacol Rearrangement | N-Aminopyridinium Salt derivative | Photoredox catalyst | β-Amino Ketone | Rearrangement involving an aminopyridinium salt to form complex amine structures. nih.gov | nih.gov |

Purity Assessment and Isolation Techniques in Pyridine Amine Synthesis

The successful synthesis of a target compound like this compound is contingent upon effective purification and isolation. The final product must be separated from unreacted starting materials, reagents, and reaction byproducts. The polar nature of many pyridine amines influences the choice of purification techniques.

Chromatography is a primary tool for purifying pyridine derivatives. High-Performance Liquid Chromatography (HPLC) is widely used for both analysis and purification. thermofisher.com The choice of stationary phase (e.g., normal phase, reverse phase) and mobile phase is critical and depends on the polarity of the specific aminopyridine and its impurities. thermofisher.com Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the polar amine to increase its volatility. thermofisher.com

Extraction is a fundamental work-up step. Since aminopyridines are basic, their solubility can be manipulated by adjusting the pH of the aqueous phase. The compound can be extracted into an organic solvent from a basic aqueous solution. Conversely, it can be moved into an acidic aqueous solution by protonating the amine, allowing for the removal of non-basic organic impurities. After extraction, the crude product can be isolated by evaporating the solvent. orgsyn.org

Distillation is effective for purifying liquid pyridines or those with sufficient volatility. google.com Simple or fractional distillation can be used, but vacuum distillation is often necessary to prevent thermal degradation of the compound at high temperatures.

Crystallization/Recrystallization is a powerful method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. orgsyn.org For example, crude 3-aminopyridine can be purified by recrystallization from a benzene-ligroin mixture. orgsyn.org

The purity of the final compound is typically assessed using a combination of chromatographic and spectroscopic methods. HPLC and GC can provide quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and identify any remaining impurities. acs.orgthermofisher.com

Table 3: Common Purity Assessment and Isolation Techniques

| Technique | Purpose | Description | Typical Application | Citations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Separates components based on their differential partitioning between a mobile and stationary phase. | Determining purity percentage and isolating high-purity samples. thermofisher.com | thermofisher.com |

| Gas Chromatography (GC) | Purity Assessment | Separates volatile components in the gas phase. May require derivatization for polar amines. | Quantifying volatile impurities. thermofisher.com | thermofisher.com |

| Liquid-Liquid Extraction | Isolation & Initial Purification | Separates compounds based on their relative solubilities in two different immiscible liquids (e.g., organic/aqueous). Manipulating pH is key for amines. | Separating the basic amine product from non-basic impurities. orgsyn.org | orgsyn.org |

| Distillation | Purification | Separates liquids based on differences in boiling points. Vacuum is often used to lower boiling points. | Purifying liquid pyridine derivatives. google.com | google.com |

| Recrystallization | Purification | Purifies solids based on differences in solubility in a specific solvent at different temperatures. | Obtaining high-purity crystalline solid product. orgsyn.org | orgsyn.org |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation & Purity Check | Provides detailed information about the molecular structure and can be used to identify and quantify impurities. | Confirming the identity of the synthesized compound and assessing purity. acs.org | acs.org |

Synthesis of Analogous Compounds with Modified Substituents

The generation of analogues of this compound is a key strategy for exploring its chemical space and for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at the side chain, the amine group, or the pyridine ring itself.

The 2-methoxyethoxy side chain can be altered to modulate properties such as solubility, lipophilicity, and metabolic stability. Variations can include changing the length of the alkoxy chain or replacing the ether linkage with other functionalities. For instance, analogous compounds like 2-(2-Ethoxyethoxy)pyridin-3-amine have been synthesized, where the terminal methyl group is replaced by an ethyl group. chemscene.com This suggests that a range of alkyl and aryl groups could be appended to the ethoxy chain.

The synthesis of such analogs typically involves the nucleophilic substitution of a leaving group at the 4-position of the pyridine ring with the corresponding alcohol.

Table 1: Examples of Side Chain Variations on the Pyridin-3-amine Scaffold

| Starting Material | Reagent | Resulting Side Chain |

| 4-Chloropyridin-3-amine | 2-Methoxyethanol | -O-CH₂-CH₂-O-CH₃ |

| 4-Chloropyridin-3-amine | 2-Ethoxyethanol | -O-CH₂-CH₂-O-CH₂CH₃ |

| 4-Chloropyridin-3-amine | Propan-1-ol | -O-CH₂-CH₂-CH₃ |

| 4-Chloropyridin-3-amine | Benzyl alcohol | -O-CH₂-Ph |

The primary amino group at the 3-position of the pyridine ring is a versatile handle for a wide array of chemical transformations. It can readily undergo acylation, alkylation, and diazotization, leading to a host of derivatives. For example, the amine can be converted into amides by reacting it with various acid chlorides or carboxylic acids, a common strategy in medicinal chemistry to introduce new pharmacophores. researchgate.net

Furthermore, the amino group can be a key component in the formation of larger heterocyclic structures through condensation reactions.

Table 2: Potential Modifications of the Pyridine Amine Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine |

| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate) |

Introducing substituents onto the pyridine ring is a fundamental approach in SAR studies to probe the electronic and steric requirements for a desired activity. nih.govresearchgate.net Potential modifications to the this compound ring include halogenation, nitration, and the introduction of alkyl or sulfonyl groups. For instance, the related compound 4-Methoxy-6-(methylsulfonyl)pyridin-3-amine features a methylsulfonyl group at the 6-position, highlighting that this position is amenable to substitution. bldpharm.com Such modifications can significantly influence the molecule's pKa, dipole moment, and interaction with biological targets.

Exploration of Fused Pyridine Systems and Heterocyclic Hybrids Incorporating the Pyridine Amine Motif

The 3-amino-4-alkoxypyridine substructure is an excellent precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with a reactive site on an adjacent substituent or a reaction partner, can participate in cyclization reactions to form bicyclic and polycyclic structures. nih.govmdpi.com These fused systems are of significant interest in materials science and medicinal chemistry due to their rigid frameworks and unique electronic properties. benthamscience.comresearchgate.net

Examples of fused systems that could potentially be synthesized from this compound derivatives include:

Pyrido[4,3-d]pyrimidines: By reacting with a one-carbon synthon like formamide (B127407) or a derivative. nih.gov

Pyrazolo[4,3-c]pyridines: Through condensation with a hydrazine (B178648) derivative, potentially followed by cyclization. nih.gov

Pyrano[3,2-c]pyridines: Via reaction with a β-ketoester or a similar precursor. nih.gov

The synthesis of these hybrids often involves multicomponent reactions, which are efficient methods for generating molecular complexity in a single step. dntb.gov.ua

Chelation Chemistry and Ligand Development Utilizing the 2-Methoxyethoxy Pyridine Motif

The arrangement of the pyridine nitrogen, the ether oxygen atoms of the 2-methoxyethoxy side chain, and the amino group in this compound presents an interesting motif for the development of chelating ligands. The pyridine nitrogen and the ether oxygen can act as a bidentate or even a tridentate ligand, capable of coordinating with a variety of metal ions. nih.govmdpi.com

The development of such ligands is crucial in areas like catalysis and the design of metal-based therapeutics. The "pyalk" ligand (2-(2'-pyridyl)-2-propanoate) demonstrates that a pyridine ring coupled with an oxygen-donating group can stabilize high oxidation states of metals, a desirable property for catalytic applications. nih.gov Similarly, the this compound scaffold could be explored for its ability to form stable complexes with transition metals. The nature of the side chain can be tuned to influence the solubility and electronic properties of the resulting metal complexes. doi.orgrsc.org

The field of coordination chemistry could see the emergence of novel catalysts and materials based on ligands derived from this versatile pyridine scaffold.

Conclusion

While direct experimental data on 4-(2-Methoxyethoxy)pyridin-3-amine is scarce in the public domain, its structural features and relationship to other well-studied pyridine (B92270) derivatives allow for a scientifically grounded prediction of its properties and potential synthetic routes. The presence of both an amino group and a flexible ether linkage on the pyridine scaffold makes it a molecule of interest for further exploration in various fields of chemical research, particularly in the design of new functional materials and potential therapeutic agents. Further research is warranted to synthesize and experimentally validate the predicted characteristics of this compound.

In Vitro Biological Activity and Molecular Mechanisms of Action of 4 2 Methoxyethoxy Pyridin 3 Amine Analogs

Overview of Diverse Biological Activities Associated with Pyridine-Amine Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds, including many pharmaceuticals and natural products. rsc.org Its presence is crucial for the therapeutic properties of many drugs, and it is the second most common heterocycle found in FDA-approved medications. mdpi.comnih.gov The pyridine scaffold is known to be associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.netijnrd.org The incorporation of an amine group onto the pyridine ring further enhances its pharmacological potential. nih.gov

The versatility of the pyridine-amine scaffold stems from its ability to interact with various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, facilitating interactions with proteins and enzymes. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions. nih.gov The specific biological activity of a pyridine-amine derivative is highly dependent on the nature and position of other substituents on the pyridine ring. mdpi.comnih.gov

Derivatives of pyridine have demonstrated a broad spectrum of therapeutic applications. They have been investigated for their potential as:

Antimicrobial agents: Effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govtandfonline.comnih.gov

Antiviral agents: Showing activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). researchgate.netnih.gov

Anticancer agents: Exhibiting antiproliferative effects against various cancer cell lines. mdpi.comnih.govresearchgate.net

Anti-inflammatory agents: By inhibiting key inflammatory pathways. researchgate.net

Enzyme inhibitors: Targeting a variety of enzymes involved in different disease processes. researchgate.net

The diverse biological activities of pyridine-amine scaffolds make them a valuable starting point for the design and development of new therapeutic agents.

In Vitro Antineoplastic Activity and Cellular Proliferation Modulation

Kinase Inhibition Profiles (e.g., c-Met, VEGFR-2, PI3K/mTOR, Syk, Jak)

Analogs of 4-(2-Methoxyethoxy)pyridin-3-amine have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for anticancer therapies. nih.gov

While specific data on the kinase inhibition profile of this compound itself is limited in the provided search results, the broader class of pyridine-amine derivatives has shown significant activity against a range of kinases implicated in cancer. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are key regulators of the cell cycle. nih.gov

Furthermore, the general class of pyridine-containing compounds has been explored for the inhibition of various receptor tyrosine kinases. These include:

c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, angiogenesis, and metastasis.

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

PI3K/mTOR: A central signaling pathway that controls cell growth, proliferation, and survival.

Syk and Jak: Non-receptor tyrosine kinases involved in signaling pathways that can be dysregulated in certain cancers.

The development of kinase inhibitors often involves creating a "fingerprint" of a compound's activity against a large panel of kinases to understand its selectivity and potential off-target effects. nih.gov This approach is crucial for identifying promising lead compounds for further development.

Interference with Key Cellular Processes and Pathways (e.g., signal transduction, gene expression, apoptosis induction)

The antineoplastic activity of this compound analogs and related pyridine-amine derivatives is often a result of their interference with fundamental cellular processes. These compounds can modulate signal transduction pathways, alter gene expression, and induce apoptosis (programmed cell death) in cancer cells.

One key mechanism of action for some pyridine derivatives is the disruption of microtubule dynamics. For example, certain indolyl-pyridinyl-propenone analogs have been shown to cause microtubule disruption, leading to mitotic arrest and subsequent cell death. nih.gov Similarly, some N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and leading to significant anti-proliferative activity. nih.gov

Furthermore, some pyridine derivatives can induce cell cycle arrest. For instance, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) has been shown to cause a G2/M cell-cycle block in cancer cells, which is then followed by the onset of apoptosis. doi.org This cell cycle arrest is often accompanied by the induction of DNA damage and the inhibition of key cell cycle regulators like Cdc25C. doi.org

The induction of apoptosis is a common endpoint for many anticancer agents. Pyridine derivatives can trigger apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins like those in the Bcl-2 family (e.g., Bid, Bcl-xl, and Mcl-1). doi.org Some pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov

Other Relevant In Vitro Biological Efficacies (e.g., antimicrobial, antiviral, antiprion activity)

Beyond their anticancer properties, pyridine-amine scaffolds have demonstrated a wide array of other in vitro biological activities.

Antimicrobial Activity: Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. They have shown efficacy against a variety of pathogens:

Bacteria: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govtandfonline.commdpi.com The presence of certain substituents, such as nitro and dimethoxy groups, can enhance this activity. nih.gov The mechanism of action is often attributed to the disruption of the bacterial cell wall or membrane. mdpi.com

Fungi: Antifungal activity has been reported against species like Candida albicans and Aspergillus niger. nih.govnih.gov Some pyridine derivatives have shown activity comparable to standard antifungal drugs like fluconazole. nih.govnih.gov

Antiviral Activity: The pyridine nucleus is a component of many compounds with antiviral properties. nih.govresearchgate.net These derivatives have been shown to be effective against a range of viruses by inhibiting various stages of the viral life cycle. researchgate.netnih.gov This includes inhibiting viral enzymes like reverse transcriptase and polymerase, as well as interfering with viral entry and replication. nih.gov Viruses targeted by pyridine derivatives include HIV, hepatitis B and C, and respiratory syncytial virus. researchgate.net

Antiprion Activity: Prion diseases are fatal neurodegenerative disorders for which there is currently no cure. Research has explored the potential of various compounds, including those with a pyridine scaffold, to inhibit the formation of the disease-causing prion protein (PrPSc). researchgate.netresearchgate.net While specific data on this compound is not available, related structures like 6-aminophenanthridines have shown promise in cell-based assays for antiprion activity. researchgate.net Computational models have also been developed to predict the antiprion activity of different chemical compounds, including derivatives of 2-aminopyridine-3,5-dicarbonitrile. researchgate.net

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification for the Methoxyethoxy Pyridine Motif

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the methoxyethoxy pyridine motif, SAR studies help to identify the key structural features required for a desired pharmacological effect and guide the design of more potent and selective analogs.

Impact of Methoxyethoxy Group Modifications on Biological Activity

The methoxyethoxy group at the 4-position of the pyridin-3-amine scaffold is a key structural feature that can significantly influence the compound's biological activity. Modifications to this group can alter the molecule's physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, which in turn can affect its binding to biological targets.

For example, in a study of indolyl-pyridinyl-propenone analogues, the position of a methoxy (B1213986) group on the indole (B1671886) ring was found to be critical. nih.gov Shifting the methoxy group from the 5-position to the 6-position switched the biological activity from inducing a form of non-apoptotic cell death to causing microtubule disruption. nih.gov This highlights the profound impact that subtle changes in the position of a methoxy group can have on the mechanism of action.

In the context of antiproliferative activity, the presence and position of methoxy (-OMe) groups on pyridine derivatives have been shown to enhance their effects against cancer cell lines. mdpi.comnih.gov Conversely, replacing the methoxy group with other substituents like chlorine or bulky groups can lead to a decrease in activity. mdpi.com This suggests that the electronic and steric properties of the methoxy group are important for its biological function.

Furthermore, SAR studies on nicotinic receptor ligands based on a 3-(2-aminoethoxy)pyridine scaffold revealed that substitution on the pyridine ring significantly impacts binding affinity. nih.gov This indicates that modifications to the core pyridine structure, including those that would alter the presentation of the methoxyethoxy group, can have a substantial effect on receptor interaction.

Role of Amine Position and Substitution on Biological Response

The position of the amino group on the pyridine ring is a fundamental determinant of the biological activity of aminopyridine derivatives. The three basic isomers—2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731)—exhibit distinct chemical properties and biological activities based on the location of the amino substituent. researchgate.net For instance, the proximity of the amino group to the ring's nitrogen atom in 2-aminopyridine allows it to function as a bidentate ligand, potentially forming stronger coordination bonds with metal ions in metalloenzymes compared to the monodentate binding of 3-aminopyridine. researchgate.net This differential binding capacity can translate to varied potencies and target selectivities.

Studies comparing the isomers have shown that their biological effects can differ significantly. For example, in tests assessing the reduction of curare-induced toxicity, the hydrochlorides and iodomethylates of 2-, 3-, and 4-aminopyridine all showed protective action, but at different effective doses. documentsdelivered.com In other contexts, such as antimicrobial activity, polymerization was found to be necessary to induce anti-staphylococcal effects in 3-aminopyridine. chemicalbook.com

Substitution on the amine nitrogen itself—creating secondary or tertiary amines—also plays a crucial role in modulating biological response. In the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine scaffold, converting a secondary amine to a tertiary amine by methylation was explored as a strategy to improve membrane permeability by reducing the number of hydrogen bond donors. nih.gov However, this change can also introduce steric clashes within the target's binding site. For example, a secondary amine in one nNOS inhibitor was found to have slightly better potency than its tertiary amine counterpart due to fewer steric clashes, allowing for a more favorable hydrogen bond interaction. nih.gov

The nature of the substituent attached to the amine can also dramatically alter activity. Structure-activity relationship studies on 4-amino-2H-pyran-2-one analogs, a related heterocyclic system, indicated a preference for a secondary amine over a tertiary amine and that aromatic amine groups at the 4-position were crucial for cytotoxicity. nih.gov

Influence of Pyridine Ring Substituents on Biological Potency

Beyond the amine group, other substituents on the pyridine ring are critical for fine-tuning biological potency and selectivity. General SAR studies have found that the presence and positioning of groups like methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the addition of halogen atoms or bulky groups may lead to lower biological activity. nih.gov

In the context of specific molecular targets, the influence of these substituents becomes more defined.

Kinase Inhibition: In the development of inhibitors for Janus Kinase 2 (JAK2), a series of compounds with an aminopyridine scaffold were synthesized. The results showed that specific substitutions were key to achieving high potency and selectivity. nih.gov Similarly, for inhibitors of the human Vaccinia-related Kinases (VRK1 and VRK2), modifications to the pyridine core had a marked impact on binding. The introduction of a methyl group onto the pyridine scaffold significantly improved the selectivity of one compound over its parent molecule. acs.org For pyrazolopyridine-based B-RafV600E inhibitors, introducing an amino group at the 6-position created an additional hydrogen bond, leading to a four-fold increase in enzymatic potency and a three-fold improvement in cellular activity. nih.gov

Anticancer and Antimicrobial Activity: In a series of novel pyridine derivatives evaluated for anticancer activity, compounds featuring specific substitutions demonstrated superior antiproliferative effects against various cancer cell lines, with some even outperforming the standard drug Taxol. rsc.org For thiazolo[4,5-b]pyridin-2-ones with antimicrobial properties, different substituents led to varied activity profiles against fungi and bacteria. acs.org The introduction of a cyclohexylamine (B46788) substituent in a series of 2-aminopyridine compounds was found to be responsible for their antimicrobial activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of different pyridine-based scaffolds.

| Scaffold | Substituent | Position | Effect on Biological Activity | Molecular Target/Assay |

| Pyridine | -OMe, -OH, -NH2 | Various | Enhanced antiproliferative activity. nih.gov | Cancer cell lines |

| Pyridine | Halogens, Bulky Groups | Various | Lowered antiproliferative activity. nih.gov | Cancer cell lines |

| Aminopyridine | Bromine | 5 | Significantly improved activity. nih.gov | Pim kinase |

| 2-Aminopyridine | Methyl | 6 | Markedly improved selectivity. acs.org | VRK1/VRK2 kinases |

| Pyrazolopyridine | Amino | 6 | 4-fold increase in enzymatic potency. nih.gov | B-RafV600E kinase |

| Thiazolo[4,5-b]pyridin-2-one | Various | Various | Varied antifungal and antibacterial activity. acs.org | Candida, S. aureus |

Elucidation of Binding Modes and Molecular Targets through In Vitro Assays

A combination of computational and experimental in vitro techniques is essential for elucidating the binding modes and identifying the molecular targets of this compound analogs.

Molecular Docking and Computational Studies: Molecular docking is a primary in silico tool used to predict how a ligand interacts with the binding site of a target protein. mdpi.comyoutube.com This method has been widely applied to pyridine derivatives to analyze binding energies and specific interactions, such as hydrogen bonds, with key amino acid residues. nih.gov For example, docking studies of aminopyridine derivatives against beta-catenin helped to rationalize their anticancer activity by revealing favorable binding interactions within the protein's active site. nih.gov Similarly, docking was used to study the interactions of 2-aminopyridine derivatives with bacterial protein targets, corroborating the experimental antibacterial data. mdpi.com These computational models guide the rational design of more potent and selective inhibitors. nih.gov

In Vitro Experimental Assays: A diverse array of in vitro assays is employed to validate computational predictions and definitively identify molecular targets and mechanisms of action.

Enzyme Inhibition Assays: These assays directly measure the effect of a compound on the activity of a specific enzyme. For kinase inhibitors, assays measuring the phosphorylation of a substrate are standard. nih.govresearchgate.net For instance, the inhibitory activity (IC50) of aminopyridine derivatives against JAK2 was determined using enzymatic assays, which identified compounds with nanomolar potency. nih.gov The discovery of pyridine derivatives as inhibitors of Fatty Acid Synthase (FASN) was validated through in vitro FASN inhibition assays. nih.gov

Target Engagement and Expression Assays: Techniques like Western blotting are used to measure changes in the expression levels of specific proteins following compound treatment. For example, a novel pyridine derivative was found to downregulate the expression of histone deacetylase 6 (HDAC6). frontiersin.org This led to an increase in the acetylation of its substrates, α-tubulin and HSP90, which was confirmed by Western blot analysis, thereby identifying HDAC6 as a direct or indirect target. frontiersin.org Differential Scanning Fluorimetry (DSF) is another biophysical assay used to confirm direct binding between a compound and a target protein by measuring changes in the protein's thermal stability. acs.org

Antimicrobial Susceptibility Testing: For compounds with potential antimicrobial activity, methods like the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC) are used to quantify their effectiveness against various bacterial and fungal strains. nih.gov

The following table provides examples of in vitro assays used to characterize the biological activity and identify targets of pyridine analogs.

| Assay Type | Purpose | Example Application |

| Molecular Docking | Predict binding mode and energy. mdpi.comnih.gov | Analyzing interactions of aminopyridines with beta-catenin and bacterial enzymes. mdpi.comnih.gov |

| MTT Assay | Measure cell viability/proliferation. rsc.org | Determining the IC50 values of pyridine hybrids against various cancer cell lines. rsc.org |

| Kinase Inhibition Assay | Quantify inhibition of a specific kinase. nih.gov | Measuring the IC50 of aminopyridine analogs against JAK2 kinase. nih.gov |

| Western Blot | Detect changes in protein expression/modification. frontiersin.org | Confirming downregulation of HDAC6 and increased acetylation of α-tubulin. frontiersin.org |

| Comet Assay | Detect DNA damage in cells. frontiersin.org | Analyzing DNA damage induced by a pyridine derivative in ovarian cancer cells. frontiersin.org |

| Tubulin Polymerization Assay | Measure inhibition of microtubule formation. rsc.org | Identifying pyridine hybrids that inhibit tubulin polymerization, a key anticancer mechanism. rsc.org |

| Differential Scanning Fluorimetry (DSF) | Confirm direct compound-protein binding. acs.org | Assessing the binding of aminopyridine analogs to VRK1 and VRK2 kinases. acs.org |

| Antimicrobial Susceptibility Test (MIC) | Determine the minimum effective concentration against microbes. nih.gov | Evaluating the potency of 2-aminopyridine derivatives against S. aureus and B. subtilis. nih.gov |

Advanced Research Directions and Future Perspectives for 4 2 Methoxyethoxy Pyridin 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of functionalized pyridines is a critical endeavor. While classical methods for pyridine (B92270) synthesis exist, they often involve harsh conditions or generate significant waste. illinois.edu Future research into the synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine should prioritize novel and sustainable approaches.

Key research avenues include:

Multicomponent Reactions: One-pot, four-component annulation reactions have been successfully employed for the synthesis of tetra-arylpyridines from simple starting materials, offering an economical and eco-friendly route that generates only water as a byproduct. acs.org Adapting such a strategy for the construction of the 4-alkoxy-3-aminopyridine core could significantly streamline the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a green and efficient method for preparing novel pyridine derivatives, offering shorter reaction times and improved yields compared to conventional heating. nih.govacs.org The application of microwave-assisted organic synthesis (MAOS) to the key bond-forming steps in the synthesis of this compound could enhance its accessibility.

Catalytic Approaches: The development of novel catalytic systems is paramount. For instance, a one-step reaction using a metal oxide catalyst has been reported for the synthesis of 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid and an inorganic amide as the ammonia (B1221849) source. google.com Exploring similar catalytic aminations of a corresponding 4-(2-methoxyethoxy)pyridine (B8598790) precursor could provide a direct and efficient route.

Ring Remodeling Strategies: A novel approach for the synthesis of substituted pyridines with diverse functional groups involves the remodeling of (aza)indole or benzofuran (B130515) skeletons through a ring cleavage reaction. nih.gov This strategy allows for the introduction of various functional groups and could be adapted to generate the desired substitution pattern of this compound.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. acs.org | Requires careful optimization of reaction conditions and starting material compatibility. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved energy efficiency. nih.govacs.org | Potential for localized overheating, requires specialized equipment. |

| Novel Catalytic Methods | High efficiency, potential for milder reaction conditions, selectivity. google.com | Catalyst cost and sensitivity, need for catalyst screening and optimization. |

| Ring Remodeling | Access to diverse and complex substitution patterns. nih.gov | Starting material availability, potential for multiple reaction steps. |

In-depth Mechanistic Studies of Molecular Interactions and Biological Pathways

The aminopyridine moiety is a well-known scaffold in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site. acs.org Given this, this compound is a prime candidate for investigation as a modulator of protein kinases or other biological targets.

Future mechanistic studies should focus on:

Target Identification and Validation: The compound should be screened against a broad panel of human kinases to identify potential targets. The 2-aminopyridine (B139424) scaffold has been successfully used to develop inhibitors for kinases like VRK1, VRK2, and MAP4K4. acs.orgnih.gov

Molecular Modeling: Computational approaches such as 3D quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics simulations can be employed to predict and analyze the binding modes of this compound and its analogs with potential kinase targets. nih.gov Such studies can elucidate key interactions, like hydrogen bonds and electrostatic interactions with critical residues (e.g., Tyr1230 and Arg1208 in c-Met kinase), that are vital for activity. nih.gov

Biochemical and Cellular Assays: Once a target is identified, detailed enzymatic assays are necessary to determine the inhibitory potency (e.g., IC50 or Ki values) and the mechanism of inhibition (e.g., ATP-competitive). Subsequently, cell-based assays are crucial to assess the compound's effect on specific signaling pathways, such as cell proliferation, apoptosis, or inflammation, within a cellular context. nih.gov

Exploration of Metabolic Pathways: The methoxyethoxy side chain may influence the compound's metabolic fate. Understanding its metabolism, for instance through studies on its interaction with cytochrome P450 enzymes, is essential for its development as a potential therapeutic agent. nih.gov The KEGG PATHWAY database can be a useful resource for understanding related metabolic and biodegradation pathways. genome.jp

Rational Design of Highly Potent and Selective Analogs based on Established SAR

Structure-activity relationship (SAR) studies are instrumental in optimizing a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. For this compound, a systematic exploration of its chemical space is warranted.

Rational design strategies should include:

Scaffold Hopping and Core Modification: While maintaining the key aminopyridine feature, related scaffolds like pyrazolo[3,4-b]pyridine, a common fragment in kinase inhibitors, could be explored. nih.gov This "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.

Substitution at the 5- and 6-positions: The introduction of various substituents on the pyridine ring can significantly modulate biological activity. In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the nature of the substituent at the 5-position was critical for potency and selectivity. acs.org

Modification of the 3-amino group: Functionalization of the amino group can fine-tune the compound's properties. In the development of Itk inhibitors based on a 3-aminopyrid-2-one motif, modifications at this position led to a rapid enhancement of inhibitory activity. nih.gov

Alteration of the 4-(2-Methoxyethoxy) side chain: The ether side chain influences solubility and potential interactions in the solvent-exposed region of a binding pocket. Varying its length, branching, or replacing it with other functional groups can impact both potency and pharmacokinetics. Studies on other pyridine derivatives have shown that the number and position of methoxy (B1213986) groups can significantly affect antiproliferative activity. mdpi.com

The following table outlines potential modifications and their expected impact based on established SAR from related compounds.

| Modification Site | Proposed Changes | Potential Impact |

| Pyridine Ring | Introduction of small alkyl or aryl groups at positions 5 and 6. | Modulate binding affinity and selectivity. acs.org |

| 3-Amino Group | Acylation, alkylation, or incorporation into a heterocyclic ring. | Enhance potency and alter physicochemical properties. nih.gov |

| 4-(2-Methoxyethoxy) Group | Varying ether chain length, introducing fluorine atoms, or replacing with other polar groups. | Improve metabolic stability, solubility, and target interactions. |

Exploration of New Applications in Materials Science and Catalysis, especially concerning Metal Complex Ligands

The coordination capabilities of the pyridine nitrogen and the ether oxygen atoms make this compound a promising ligand for the formation of metal complexes with novel properties. researchgate.netwikipedia.org

Future research in this area could explore:

Coordination Chemistry and Catalysis: The synthesis and characterization of complexes with transition metals like palladium, copper, or iridium could yield novel catalysts. Pyridine-alkoxide ("pyalk") ligands are known to stabilize high oxidation states and are effective in catalysis, such as water oxidation. sacredheart.eduosti.gov Well-defined alkylpalladium complexes with pyridine-carboxylate ligands have also shown efficiency in the aerobic oxidation of alcohols. nih.gov

Luminescent Materials: Pyridine derivatives are integral components of many luminescent materials. nih.gov Lanthanide complexes with substituted pyridines have been shown to exhibit interesting photophysical properties. nih.gov The investigation of the luminescent properties of this compound and its metal complexes could lead to applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors. The absorption and luminescence of pyridine-based polymers are known to be dependent on their morphology. capes.gov.br

Two-Dimensional Coordination Polymers: The use of ligands derived from quinoline (B57606) and pyridine has led to the formation of 2D coordination polymers with photoluminescent and magnetic properties. mdpi.com The bifunctional nature of this compound could be exploited to construct similar extended network structures.

Crystal Engineering: The sublimation properties of pyridine derivatives are influenced by substitution and hydrogen bonding. rsc.org Understanding these properties for this compound could be valuable for its application in the screening and design of two-component crystals or cocrystals with specific physicochemical properties.

The potential applications in materials science are summarized below.

| Application Area | Rationale | Key Research Goals |

| Catalysis | The pyridine and ether moieties can act as a bidentate ligand, stabilizing catalytically active metal centers. sacredheart.edunih.gov | Synthesis of metal complexes and evaluation of their catalytic activity in various organic transformations. |

| Luminescent Materials | The pyridine core is a known chromophore, and its properties can be tuned by substitution and complexation. nih.govnih.gov | Characterization of the photophysical properties of the compound and its metal complexes. |

| Coordination Polymers | The molecule possesses multiple coordination sites suitable for building extended networks. mdpi.com | Synthesis and structural determination of coordination polymers and investigation of their properties. |

| Crystal Engineering | The hydrogen bonding and polar groups can direct crystal packing. rsc.org | Study of sublimation and co-crystallization behavior to create materials with tailored properties. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(2-Methoxyethoxy)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl carbamate-protected intermediate can be deprotected using HCl/1,4-dioxane, yielding the target amine with ~82% efficiency after precipitation and filtration . Microwave-assisted synthesis (e.g., for analogous pyridin-3-amines) reduces reaction times and improves regioselectivity, as demonstrated in protocols for substituted acetamide derivatives . Optimization involves adjusting solvent polarity (e.g., ether/hexane mixtures for crystallization) and monitoring reaction progress via LCMS (e.g., m/z 236 [M+H]+) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyridine protons) and methoxy/ethoxy group signals (δ ~3.3–4.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 236 [M+H]+) .

- HPLC : Assess purity using reverse-phase columns (e.g., retention time 0.83 minutes under SQD-AA05 conditions) .

Q. What safety precautions are critical when handling this compound derivatives?

- Methodological Answer : Prioritize:

- Ventilation : Avoid inhalation of amine vapors, especially during solvent evaporation.

- Protective gear : Use nitrile gloves and goggles due to potential skin/eye irritation from intermediates like HCl salts .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl residues) before disposal .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence the electronic and steric properties of the pyridine ring in pharmacological applications?

- Methodological Answer : The 2-methoxyethoxy group enhances solubility via ether oxygen lone pairs and modulates steric bulk, affecting binding to targets like COX-2. Computational studies (e.g., DFT calculations) can quantify electron-donating effects on the pyridine ring’s HOMO/LUMO levels. Comparative assays with analogs (e.g., methoxy vs. ethoxy substituents) reveal structure-activity relationships .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell line viability (e.g., HEK-293 vs. HeLa) and solvent concentrations (DMSO ≤0.1% v/v).

- Metabolic stability testing : Use liver microsomes to identify metabolite interference .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can X-ray crystallography or SHELXL refinement improve the structural characterization of this compound complexes?

- Methodological Answer :

- Crystallization : Co-crystallize the compound with target proteins (e.g., COX-2) using vapor diffusion methods.

- Refinement : Apply SHELXL’s new features (e.g., TWIN and HKLF5 commands) to handle disordered solvent molecules or twinned crystals, improving R-factor accuracy .

Q. What synthetic modifications to the pyridine core enhance the compound’s pharmacokinetic profile without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methoxyethoxy group with trifluoromethoxy or dithiolylidene moieties to improve metabolic stability .

- Prodrug design : Introduce acetyl-protected amines (e.g., N-(2-(2-halophenoxy)pyridin-3-yl)acetamide) for controlled release .

Data Analysis and Optimization

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT simulations : Use Gaussian or ORCA to calculate Fukui indices for predicting electrophilic/nucleophilic sites.

- Machine learning : Train models on datasets like USPTO reaction outcomes to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.